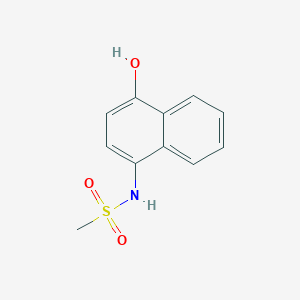![molecular formula C11H14INO4S B229742 N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)
N-[(4-iodophenyl)sulfonyl]valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-iodophenyl)sulfonyl]valine, also known as NIPSV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NIPSV is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
N-[(4-iodophenyl)sulfonyl]valine selectively inhibits the binding of HIF-1α with its co-activator p300/CBP by binding to a specific site on HIF-1α. This binding prevents the formation of the HIF-1α/p300/CBP complex, which is necessary for the activation of HIF-1α target genes. The inhibition of this complex has been shown to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
N-[(4-iodophenyl)sulfonyl]valine has been shown to have selective inhibitory effects on the HIF-1α/p300/CBP pathway, which plays a crucial role in the regulation of gene expression. This inhibition has potential applications in cancer research, as the HIF-1α/p300/CBP pathway is often dysregulated in cancer cells. N-[(4-iodophenyl)sulfonyl]valine has also been shown to have minimal effects on other pathways, indicating its specificity towards the HIF-1α/p300/CBP pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-iodophenyl)sulfonyl]valine has several advantages for lab experiments, including its specificity towards the HIF-1α/p300/CBP pathway, its ease of synthesis, and its potential applications in cancer research. However, N-[(4-iodophenyl)sulfonyl]valine also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-[(4-iodophenyl)sulfonyl]valine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential applications of N-[(4-iodophenyl)sulfonyl]valine in other diseases and pathways beyond cancer research. Additionally, the development of derivatives of N-[(4-iodophenyl)sulfonyl]valine with improved solubility and specificity could lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of N-[(4-iodophenyl)sulfonyl]valine involves the reaction of 4-iodobenzenesulfonyl chloride with valine in the presence of a base. The reaction yields N-[(4-iodophenyl)sulfonyl]valine, which can be purified using various methods such as column chromatography or recrystallization. The purity and yield of N-[(4-iodophenyl)sulfonyl]valine can be determined using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-[(4-iodophenyl)sulfonyl]valine has been used in various scientific studies as a tool to investigate protein-protein interactions. The compound has been shown to selectively inhibit the binding of the transcription factor HIF-1α with its co-activator p300/CBP, which plays a crucial role in the regulation of gene expression. This inhibition has potential applications in cancer research, as the HIF-1α/p300/CBP pathway is often dysregulated in cancer cells.
Propiedades
Fórmula molecular |
C11H14INO4S |
|---|---|
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
2-[(4-iodophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14INO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Clave InChI |
STDRLPUYJVGFOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I |
SMILES canónico |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




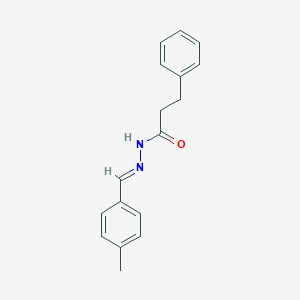
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
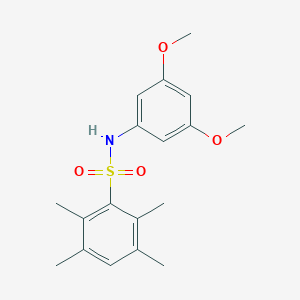
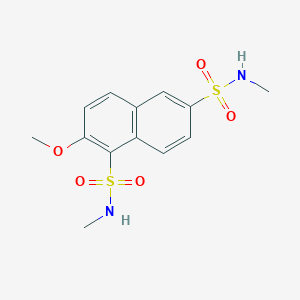
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
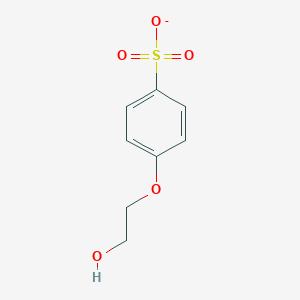
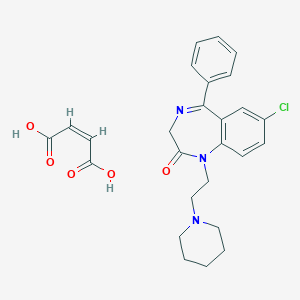
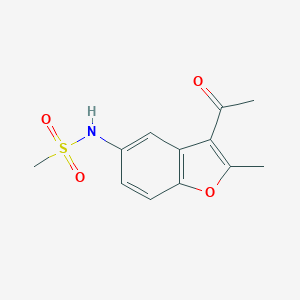
![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
